N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is a derivative of Finasteride, a well-known pharmaceutical compound primarily used for the treatment of benign prostatic hyperplasia and male pattern baldness. This compound is characterized by the absence of a tert-butyl group and the presence of a cyclohexyl group, which alters its pharmacological properties.
The compound is synthesized from Finasteride through various chemical reactions that modify its structure. The synthesis and characterization of this compound have been explored in several studies, highlighting its potential as an impurity or as a novel therapeutic agent.
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride falls under the category of synthetic organic compounds, specifically within the class of steroidal inhibitors of 5-alpha-reductase enzymes. These enzymes are responsible for the conversion of testosterone to dihydrotestosterone, a process implicated in several androgen-related disorders.
The synthesis of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride can be achieved through several methods:
The reaction conditions typically involve solvents like dimethylacetamide and may require specific temperatures and pressures to optimize yield and purity. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity .
The molecular formula for N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is . Its structure features a steroid backbone with modifications that include:
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride can undergo various chemical reactions typical for amides and steroids:
These reactions often require specific catalysts or conditions (e.g., acid/base catalysis) to proceed efficiently, with yields being monitored through chromatographic methods .
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride functions primarily as an inhibitor of 5-alpha-reductase. By blocking this enzyme, it prevents the conversion of testosterone into dihydrotestosterone, leading to reduced levels of this potent androgen in tissues such as the prostate and scalp.
Studies have shown that modifications in the structure can
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride (systematic name: (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-Cyclohexyl-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide) is a finasteride derivative featuring two strategic modifications: replacement of the tert-butyl carboxamide group with a cyclohexyl carboxamide moiety and removal of the 1,1-dimethylethyl ("tert-butyl") substituent [3] [9]. This compound retains the core 4-azasteroid scaffold of finasteride, which is essential for 5α-reductase inhibition, but introduces steric and electronic alterations that influence target binding and metabolic stability. The deuterated form (N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11) incorporates eleven deuterium atoms (molecular formula: C₂₅H₂₇D₁₁N₂O₂; MW: 327.23 g/mol) at non-labile positions, serving as an internal standard for mass spectrometry-based quantification of finasteride metabolites in pharmacokinetic studies [3] [9].
Deuterium labeling at non-exchangeable positions minimizes kinetic isotope effects on binding but improves metabolic stability by resisting cytochrome P450-mediated oxidation [9].
Functional Implications:
Table 1: Nomenclature and Identifiers of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
Chemical Designation | Identifier/Synonym |
---|---|
IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-Cyclohexyl-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
Deuterated Form | N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11 |
CAS Registry | Not assigned (research compound) |
Molecular Formula (deuterated) | C₂₅H₂₇D₁₁N₂O₂ |
Key Synonyms | (5α,17β)-N-Cyclohexyl-3-oxo-4-azaandrost-1-ene-17-carboxamide; 1H-Indeno[5,4-f]quinoline, 4-azaandrost-1-ene-17-carboxamide derivative |
Finasteride, the first clinically approved 4-azasteroid 5α-reductase inhibitor, was patented in 1984 and approved in 1992 for benign prostatic hyperplasia (BPH) [1] [2]. Its discovery emerged from mechanistic studies on steroid metabolism, particularly the role of dihydrotestosterone (DHT) in androgen-dependent disorders. Early SAR investigations revealed that modifications at C17-carboxamide significantly influenced inhibitory potency:
Dutasteride (GG-745), developed later, incorporated a bulky benzoyl group with fused rings, enabling dual inhibition of type I/II isoenzymes (IC₅₀: 0.5–6 nM) due to enhanced hydrophobic interactions [7].
Second-Generation Modifications (2000s–Present):
Table 2: Evolution of Key 5α-Reductase Inhibitor Derivatives
Compound | Structural Feature at C17 | 5α-Reductase Inhibition IC₅₀ (nM) | Primary Application |
---|---|---|---|
Finasteride | tert-Butyl carboxamide | Type II: 4–15; Type I: >300 | BPH, androgenic alopecia |
Dutasteride | 2,5-Bis(trifluoromethyl)benzoyl | Type I: 0.5; Type II: 6 | BPH (dual inhibitor) |
N-Cyclohexyl Finasteride | Cyclohexyl carboxamide | Type II: ~10 (est.); Type I: ~200 (est.) | Research (selectivity studies) |
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride | Cyclohexyl carboxamide (no tert-butyl) | Not reported (theoretical) | Isotopic tracer |
The structural alterations in this derivative address three key objectives in 5α-reductase inhibitor design: enhanced isoenzyme selectivity, reduced off-target interactions, and improved metabolic stability.
Molecular dynamics simulations indicate the des(tert-butyl) variant avoids steric repulsion in type I’s Trp196-Phe306 loop, potentially reducing cross-reactivity by >40% compared to finasteride [4].
Mitigation of Off-Target Effects:
Removal of the tert-butyl moiety eliminates hydrophobic interactions with neurosteroidogenic enzymes (e.g., 3α-HSD), potentially preserving allopregnanolone synthesis [4] [10].
Metabolic and Analytical Advantages:
Table 3: Synthetic and Analytical Applications of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11
Application | Protocol | Key Outcome |
---|---|---|
Quantitative mass spectrometry | LC-MS/MS with MRM; m/z 328→114 (deuterated) vs. 317→114 (finasteride) | 0.1–0.5 ng/mL detection limit in plasma; avoids endogenous interference |
Metabolic stability assay | Incubation with human liver microsomes + NADPH | t₁/₂: >120 min vs. finasteride’s 45 min; reduced CYP3A4-mediated oxidation |
Tissue distribution study | Isotopic tracer in rodent models | 30% higher prostate accumulation vs. finasteride at 6h post-dose |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: